

2CB-Ind: A Technical Guide on its Legal Status, Scheduling, and Preclinical Research

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Compound of Interest

Compound Name: 2CB-Ind

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for research and drug development professionals only. **2CB-Ind** and its related compounds are subject to strict legal and regulatory control in many jurisdictions. All activities involving these substances must be conducted in full compliance with applicable national and international laws and regulations, and with the appropriate licenses and ethical approvals.

Introduction

2CB-Ind, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a conformationally-restricted derivative of the potent psychedelic phenethylamine, 2C-B. Developed by the medicinal chemistry research group of David E. Nichols, **2CB-Ind** was synthesized to investigate the bioactive conformation of phenethylamine ligands at the serotonin 5-HT_{2A} receptor. By restricting the rotational freedom of the ethylamine side chain, researchers aimed to gain insights into the optimal orientation for receptor binding and activation. This guide provides a comprehensive overview of the available technical information on **2CB-Ind**, focusing on its legal and scheduling status, pharmacological properties, and the experimental protocols used in its preclinical characterization.

Legal and Scheduling Status

As of late 2025, **2CB-Ind** is not explicitly scheduled under the United Nations Convention on Psychotropic Substances or listed as a controlled substance in the national laws of most countries. However, its legal status is highly complex and largely determined by its close structural and pharmacological relationship to 2C-B.

International Status: 2C-B is listed in Schedule II of the Convention on Psychotropic Substances, subjecting it to international control measures.

United States: In the United States, 2C-B is classified as a Schedule I substance under the Controlled Substances Act (CSA), indicating a high potential for abuse and no accepted medical use.^{[1][2]} While 2C-B-Ind is not specifically listed, it is highly likely to be considered a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813). To be treated as a Schedule I substance, a compound must have a chemical structure that is substantially similar to a Schedule I or II substance, and have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II substance, or be represented or intended to have such an effect. Given that 2C-B-Ind is a direct, conformationally-restricted analogue of 2C-B and retains activity at the 5-HT_{2A} receptor, it would likely meet the criteria of a controlled substance analogue. Therefore, its manufacture, distribution, and possession for human consumption are considered illegal.

European Union: The legal status of 2C-B-Ind in the European Union is determined by the national laws of individual member states. However, many EU countries have broad "analogue" or "generic" legislation that controls entire families of psychoactive substances. Given that 2C-B is controlled throughout the EU, 2C-B-Ind would likely fall under these provisions in many jurisdictions.

Other Jurisdictions: Many other countries, including Australia, Canada, and the United Kingdom, have implemented controls on 2C-B and may have analogue legislation that would also encompass 2C-B-Ind.^[3]

Conclusion for Researchers: Due to the complexities of analogue legislation, researchers, scientists, and drug development professionals must consult with legal counsel and relevant regulatory authorities in their specific jurisdiction before commencing any research involving 2C-B-Ind. For research purposes, a DEA license for Schedule I substances would likely be required in the United States.

Pharmacological Data

The primary pharmacological data for **2CB-Ind** comes from a 2006 study by McLean et al. published in the Journal of Medicinal Chemistry.[4][5] This research focused on a series of conformationally restricted analogues of 2C-B to probe the bioactive conformation at the 5-HT2A receptor.

Table 1: Receptor Binding Affinities (K_i) of **2CB-Ind** and Related Compounds

Compound	5-HT2A (human) K _i (nM)	5-HT2C (human) K _i (nM)
2C-B	4.9 ± 0.7	10.2 ± 1.5
(±)-2CB-Ind	47 ± 5	110 ± 10

Data extracted from McLean et al., 2006.[4][5]

As shown in Table 1, racemic **2CB-Ind** displays a moderate affinity for the human 5-HT2A and 5-HT2C receptors, though it is several-fold weaker than its parent compound, 2C-B.

Experimental Protocols

The following protocols are based on the methodologies described by McLean et al. (2006) and are representative of the techniques used to characterize **2CB-Ind**.

Synthesis of (±)-2CB-Ind

The synthesis of **2CB-Ind** is a multi-step process starting from commercially available precursors. The following is a generalized workflow based on the synthesis of related 1-aminomethylbenzocycloalkanes.



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Caption: Generalized synthetic workflow for (±)-**2CB-Ind**.

A detailed, step-by-step protocol for the synthesis of **2CB-Ind** is not publicly available in a format suitable for direct replication without consulting the primary literature and adapting procedures for related compounds. Researchers should refer to the supplementary information of McLean et al. (2006) for specific reagents, reaction conditions, and purification methods.

In Vitro Pharmacology: Receptor Binding Assays

The affinity of **2CB-Ind** for serotonin receptors was determined using radioligand binding assays with membranes prepared from cells stably expressing the human 5-HT_{2A} or 5-HT_{2C} receptors.

Protocol: 5-HT_{2A} Receptor Binding Assay (Competitive Inhibition)

- Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT_{2A} receptor.
 - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
 - Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
- Binding Assay:
 - In a 96-well plate, combine the following in assay buffer:
 - A fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin).
 - Varying concentrations of the test compound (**2CB-Ind**).
 - Cell membrane preparation.

- For non-specific binding determination, a separate set of wells should contain the radioligand, membranes, and a high concentration of a known 5-HT_{2A} antagonist (e.g., spiperone).
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Quantify the radioactivity on the filters using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
 - Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Pharmacology: Functional Assays

The functional activity of **2CB-Ind** as an agonist or antagonist at 5-HT_{2A} and 5-HT_{2C} receptors is typically assessed by measuring the accumulation of second messengers, such as inositol phosphates (IP), following receptor activation.

Protocol: Phosphoinositide Hydrolysis Assay

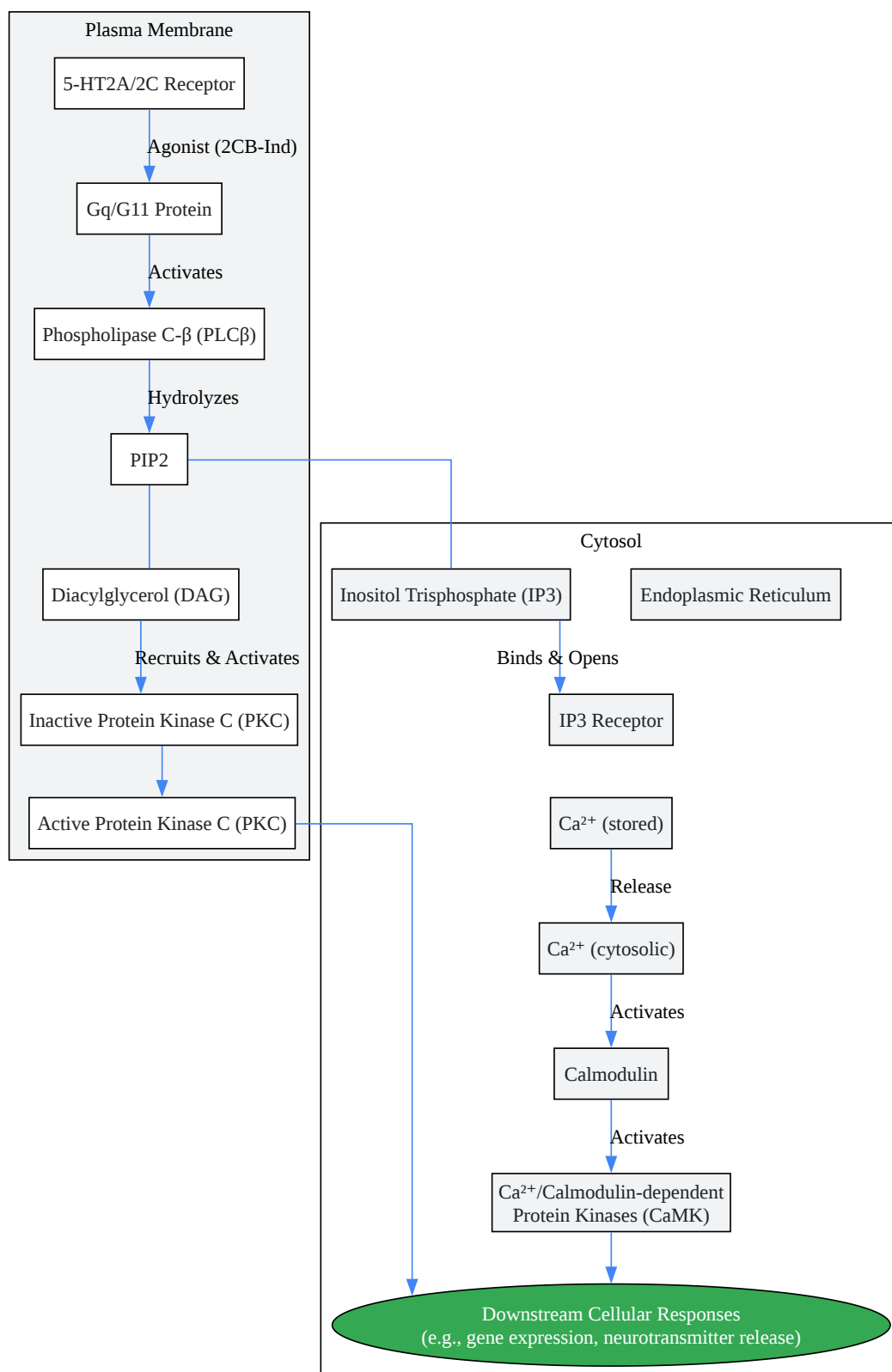
- Cell Culture and Labeling:
 - Culture cells expressing the receptor of interest (e.g., HEK-293 cells with human 5-HT_{2A} receptors).
 - Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium. This incorporates the radiolabel into the cell membrane phosphoinositides.
- Agonist Stimulation:
 - Wash the cells to remove excess radiolabel.
 - Pre-incubate the cells in assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
 - Add varying concentrations of the test compound (**2CB-Ind**) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
- Extraction of Inositol Phosphates:
 - Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).
 - Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.
 - Elute the inositol phosphates and collect them in scintillation vials.
- Detection and Analysis:
 - Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation counter.
 - Plot the amount of [³H]inositol phosphates produced against the logarithm of the agonist concentration.

- Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) by non-linear regression analysis.

Signaling Pathways

2CB-Ind is an agonist at 5-HT2A and 5-HT2C receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn initiates a cascade of intracellular events.

5-HT2A/2C Receptor Gq/G11 Signaling Pathway



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Caption: The canonical 5-HT2A/2C receptor Gq/G11 signaling cascade.

Description of the Pathway:

- **Receptor Activation:** **2CB-Ind** binds to the 5-HT_{2A} or 5-HT_{2C} receptor, causing a conformational change.
- **G-Protein Coupling:** The activated receptor interacts with the heterotrimeric G-protein G_q/G₁₁, promoting the exchange of GDP for GTP on the α -subunit (G α q).
- **G-Protein Dissociation:** The G α q-GTP subunit dissociates from the $\beta\gamma$ -subunits.
- **PLC Activation:** G α q-GTP binds to and activates phospholipase C- β (PLC β).
- **PIP₂ Hydrolysis:** Activated PLC β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **IP₃-Mediated Calcium Release:** IP₃, being water-soluble, diffuses into the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER). This opens calcium channels, leading to a rapid increase in the intracellular calcium concentration ([Ca²⁺]_i).
- **DAG-Mediated PKC Activation:** DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, recruits and activates protein kinase C (PKC).
- **Downstream Effects:** Both the elevated [Ca²⁺]_i (which can activate calcium/calmodulin-dependent protein kinases - CaMKs) and activated PKC go on to phosphorylate a multitude of intracellular proteins, leading to a wide range of cellular responses, including modulation of ion channel activity, gene expression, and neurotransmitter release. These downstream effects are ultimately responsible for the psychoactive properties of 5-HT_{2A} receptor agonists.

Conclusion

2CB-Ind is a valuable research tool for understanding the structure-activity relationships of phenethylamine psychedelics at serotonin 5-HT₂ receptors. While its pharmacological profile indicates it is less potent than its parent compound, 2C-B, the study of such conformationally restricted analogues is crucial for designing novel ligands with specific properties and for elucidating the molecular mechanisms of psychedelic drug action. Researchers and drug

development professionals must remain acutely aware of the complex legal landscape surrounding this and similar compounds, which are often controlled under analogue legislation. Future research may further explore the functional selectivity of **2CB-Ind** and its enantiomers to dissect the specific signaling pathways responsible for the diverse effects of 5-HT_{2A} receptor activation.

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